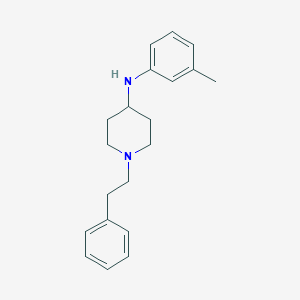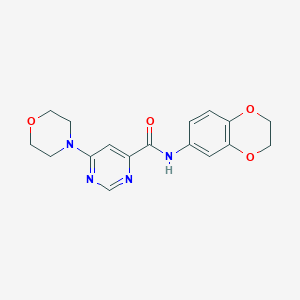
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(morpholin-4-yl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(morpholin-4-yl)pyrimidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodioxin ring fused with a pyrimidine core, and a morpholine group, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(morpholin-4-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodioxin Ring: Starting with catechol, the benzodioxin ring is formed through a cyclization reaction with an appropriate dihalide under basic conditions.
Pyrimidine Core Synthesis: The pyrimidine core is synthesized separately through a condensation reaction involving a suitable aldehyde and guanidine derivative.
Coupling Reaction: The benzodioxin ring and pyrimidine core are then coupled using a palladium-catalyzed cross-coupling reaction.
Morpholine Introduction: Finally, the morpholine group is introduced via nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyrimidine core, potentially converting it to a dihydropyrimidine derivative.
Substitution: The morpholine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Dihydropyrimidine derivatives.
Substitution Products: Various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(morpholin-4-yl)pyrimidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(morpholin-4-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparación Con Compuestos Similares
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(piperidin-4-yl)pyrimidine-4-carboxamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(pyrrolidin-4-yl)pyrimidine-4-carboxamide
Comparison:
- Structural Differences: The primary difference lies in the substituent on the pyrimidine core (morpholine vs. piperidine vs. pyrrolidine).
- Unique Properties: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(morpholin-4-yl)pyrimidine-4-carboxamide is unique due to the presence of the morpholine group, which can influence its solubility, reactivity, and biological activity.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c22-17(20-12-1-2-14-15(9-12)25-8-7-24-14)13-10-16(19-11-18-13)21-3-5-23-6-4-21/h1-2,9-11H,3-8H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJYIRUELDLRJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Bromo-5-{3-[(pyridin-3-yloxy)methyl]azetidine-1-carbonyl}pyridine](/img/structure/B2505923.png)
![4-N-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methyl]-2-N,2-N,4-N-trimethylpyrimidine-2,4-diamine](/img/structure/B2505924.png)
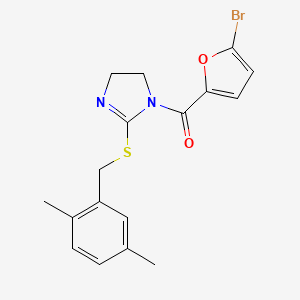

![3-[(2E)-BUT-2-EN-1-YL]-9-(3-CHLORO-4-METHYLPHENYL)-1-METHYL-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURINE-2,4-DIONE](/img/structure/B2505932.png)
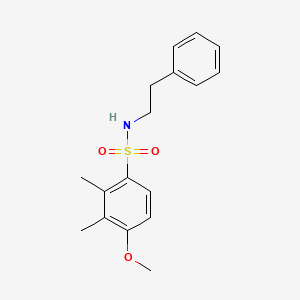

![2-(4-chlorophenoxy)-N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B2505938.png)
![(3,5-Dimethoxyphenyl)-[2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2505940.png)
![2-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2505941.png)
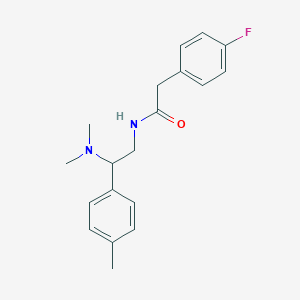
![Ethyl 2-amino-2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)acetate hydrochloride](/img/structure/B2505944.png)

